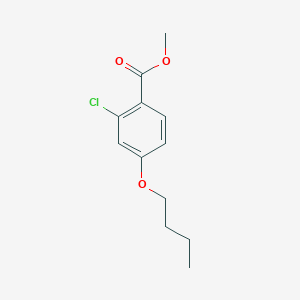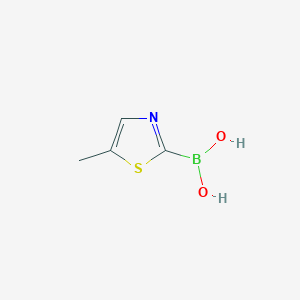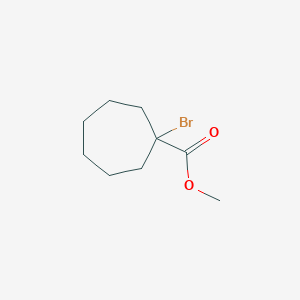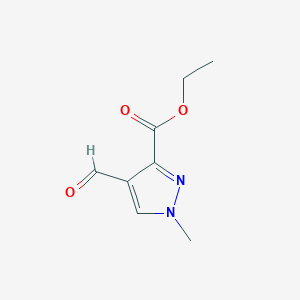
Methyl 4-butoxy-2-chlorobenzoate
Descripción general
Descripción
“Methyl 4-butoxy-2-chlorobenzoate” is a chemical compound with the CAS Number: 1803583-66-5 . It has a molecular weight of 242.7 . The IUPAC name for this compound is methyl 4-butoxy-2-chlorobenzoate . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 4-butoxy-2-chlorobenzoate” is 1S/C12H15ClO3/c1-3-4-7-16-9-5-6-10 (11 (13)8-9)12 (14)15-2/h5-6,8H,3-4,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-butoxy-2-chlorobenzoate” is a liquid at room temperature . The compound has a molecular weight of 242.7 .Aplicaciones Científicas De Investigación
Environmental Behavior and Toxicology
Studies on chlorinated phenoxy herbicides, which share structural similarities with methyl 4-butoxy-2-chlorobenzoate, highlight the environmental persistence and potential toxicological impacts of these compounds. For instance, research on the sorption of phenoxy herbicides to soil and organic matter reveals insights into the environmental fate of such chemicals (Werner, Garratt, & Pigott, 2012). Similarly, the treatment of wastewater from pesticide production, which may include compounds like methyl 4-butoxy-2-chlorobenzoate, has been studied to understand the removal of toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Analytical Detection and Environmental Monitoring
The detection and monitoring of chlorinated compounds in the environment are crucial for assessing their impact and managing their risks. Studies have developed analytical methods to quantify the presence of such compounds in water bodies, soil, and other environmental matrices. These methodologies could be adapted or applied to study methyl 4-butoxy-2-chlorobenzoate in similar contexts.
Impact on Non-Target Organisms and Ecosystems
Research on the eco-toxicological effects of chlorinated phenoxy acids, similar to methyl 4-butoxy-2-chlorobenzoate, provides valuable insights into the potential risks these compounds pose to non-target organisms and ecosystems. For example, the occurrence and toxicity of antimicrobial agents and their by-products in the environment have been reviewed, emphasizing the need for understanding the fate and impact of synthetic chemicals on aquatic organisms and human health (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 4-chlorobenzoate”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 4-butoxy-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJEBHYPQROOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-butoxy-2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)


![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride](/img/structure/B1430645.png)